molecular formula C11H13Cl2NO2 B11853914 Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate

Cat. No.: B11853914
M. Wt: 262.13 g/mol
InChI Key: ZTXFSUQPHPWBCG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate is an organic compound with the molecular formula C11H13Cl2NO2 It is a derivative of propanoic acid and contains both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate typically involves the reaction of ethyl 3-oxo-3-(2,3-dichlorophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of ethyl 3-nitro-3-(2,3-dichlorophenyl)propanoate.

    Reduction: Formation of ethyl 3-amino-3-(2,3-dichlorophenyl)propanol.

    Substitution: Formation of ethyl 3-amino-3-(2,3-dihydroxyphenyl)propanoate or other substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate
  • Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate
  • Ethyl 3-amino-3-(2,3-difluorophenyl)propanoate

Uniqueness

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This distinct structure may result in different pharmacological or chemical properties compared to its analogs.

Properties

IUPAC Name

ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9H,2,6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXFSUQPHPWBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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